Natural sources and occurrence of Methyl 3-methyl-5-oxohexanoate
Natural sources and occurrence of Methyl 3-methyl-5-oxohexanoate
Technical Monograph: Methyl 3-methyl-5-oxohexanoate Context: Structural Homology, Synthetic Utility, and Application in Natural Product Chemistry.
Part 1: Executive Summary & Chemical Identity
Methyl 3-methyl-5-oxohexanoate (CAS: 14983-18-7) represents a distinct class of "cryptic" natural product synthons. While rarely isolated as a discrete, accumulation-ready metabolite in biological systems, its carbon skeleton—the 3-methyl-5-oxohexanoyl moiety —is a fundamental structural motif found in the oxidative degradation of cyclic monoterpenes and the biosynthetic assembly of complex polyketides.
For drug development professionals and organic chemists, this compound is not merely a target for isolation but a critical chiral building block (chiron) . It serves as a gateway to optically active fatty acids, pheromones, and the polyprenyl side chains of essential cofactors like Ubiquinone-10 (Coenzyme Q10) .
Chemical Profile
| Property | Data |
| IUPAC Name | Methyl 3-methyl-5-oxohexanoate |
| CAS Number | 14983-18-7 |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.20 g/mol |
| Chirality | Exists as (R) and (S) enantiomers; critical for bio-active synthesis.[1] |
| Key Functional Groups | Methyl ester (C1), Methyl branch (C3), Ketone (C5). |
| Physical State | Colorless to pale yellow liquid. |
Part 2: Natural Occurrence & Biosynthetic Homology
Unlike essential oils where volatile esters accumulate, Methyl 3-methyl-5-oxohexanoate is typically a transient intermediate or a degradation fragment in nature. Its relevance lies in Biosynthetic Homology —the similarity of its structure to key metabolic intermediates.
Terpenoid Oxidative Degradation
In microbial metabolism, cyclic monoterpenes (e.g., Pulegone, Limonene) undergo oxidative cleavage. The 3-methyl-5-oxohexanoyl skeleton mimics the ring-opened products of these terpenes.
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Mechanism: Bio-oxidative cleavage of the C1-C2 bond in 3-methylcyclohexanone derivatives often yields acyclic keto-acids structurally homologous to 3-methyl-5-oxohexanoate.
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Relevance: This fragment preserves the stereochemistry of the parent terpene, making it a "memory" of the biosynthetic origin.
Polyketide & Spiroketal Substructures
The acid form, 3-methyl-5-oxohexanoic acid , has been identified as a substructure in complex spiroketal natural products isolated from sources such as Solanum amygdalifolium (Solanaceae).
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Example: In the saponin Foliumin , complex lactone rings are formed via the condensation of keto-acid fragments similar to 3-methyl-5-oxohexanoate.
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Structural Role: The 1,5-relationship between the ester/acid and the ketone allows for rapid intramolecular cyclization to form δ-lactones (3,5-dimethylvalerolactone), a common pharmacophore in antibiotics and flavor compounds.
Biosynthetic Pathway Visualization
The following diagram illustrates the logical relationship between Terpene precursors and the 3-methyl-5-oxohexanoate skeleton.
Figure 1: Structural homology map connecting natural terpenes to the Methyl 3-methyl-5-oxohexanoate skeleton.
Part 3: Synthetic Utility in Natural Product Chemistry
The primary value of Methyl 3-methyl-5-oxohexanoate in drug development is its utility as a chiral synthon . It is used to install the methyl-branched motifs found in:
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Ubiquinone-10 (CoQ10): The methyl group at C3 corresponds to the isoprenoid branching pattern.
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Chiral Fatty Acids: Used in the total synthesis of optically active lipids found in mycobacteria (e.g., phthiocerol).
Case Study: Synthesis of Optically Active Acids
Research by Holliday & Polgar (RSC) established the use of this compound to synthesize optically active 3-methylhexanoic acid without racemization, proving its value in stereoselective synthesis.
Mechanism of Action: The synthesis exploits the reactivity of Organozinc reagents (Blaise reaction or similar Reformatsky-type logic) or direct alkylation of glutarate derivatives.
Part 4: Experimental Protocols
Disclaimer: All procedures should be performed by qualified personnel in a fume hood. Standard PPE is mandatory.
Protocol A: Synthesis via Organozinc Coupling (Holliday-Polgar Method)
This classic method ensures the preservation of stereochemistry if starting from chiral precursors.
Reagents:
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Methyl hydrogen β-methylglutarate (Chiral precursor).
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Thionyl chloride (SOCl₂).
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Methylzinc iodide (prepared in situ).
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Anhydrous Ether / Toluene.
Step-by-Step Methodology:
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Acid Chloride Formation:
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Dissolve Methyl hydrogen β-methylglutarate (10 mmol) in anhydrous ether.
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Add Thionyl chloride (12 mmol) dropwise at 0°C.
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Reflux for 2 hours to ensure complete conversion to the acid chloride.
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Evaporate volatiles under vacuum to isolate the crude acid chloride.
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Organozinc Preparation:
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In a separate flask, activate Zinc dust (15 mmol) with iodine (cat.) in anhydrous toluene.
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Add Methyl iodide (15 mmol) and heat to initiate formation of Methylzinc iodide (MeZnI).
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Coupling Reaction:
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Cool the MeZnI solution to 0°C.
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Add the acid chloride (dissolved in toluene) slowly via cannula.
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Critical Control Point: Maintain temperature < 5°C to prevent bis-alkylation (formation of tertiary alcohols).
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Stir for 4 hours at room temperature.
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Quench & Isolation:
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Quench reaction with cold 1N HCl.
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Extract with Diethyl Ether (3x).
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Wash combined organics with NaHCO₃ (sat.) and Brine.
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Dry over MgSO₄ and concentrate.
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Purification:
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Purify via fractional distillation or Flash Chromatography (Hexanes:EtOAc 9:1).
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Yield: Expect 60-75% of Methyl 3-methyl-5-oxohexanoate.
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Protocol B: Analytical Validation
To confirm identity and purity, use the following parameters:
| Technique | Expected Signal / Observation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.67 (s, 3H, -OCH₃)δ 2.13 (s, 3H, -C(O)CH₃)δ 0.98 (d, 3H, -CH₃)δ 2.2-2.5 (m, 4H, -CH₂- protons) |
| IR Spectroscopy | 1735 cm⁻¹ (Ester C=O)1715 cm⁻¹ (Ketone C=O) |
| Mass Spectrometry | m/z 158 [M]⁺m/z 127 [M-OCH₃]⁺m/z 43 [Acetyl fragment] |
Part 5: Synthesis Workflow Diagram
The following diagram details the workflow for converting the glutarate precursor into the target keto-ester, highlighting critical decision nodes.
Figure 2: Synthetic workflow for the production of Methyl 3-methyl-5-oxohexanoate via Organozinc chemistry.
References
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Holliday, I. A., & Polgar, N. (1961). Intermediates for the Synthesis of Optically Active Methyl-substituted Long-chain Acids. Part III. Journal of the Chemical Society.
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Lugtenburg, J., et al. (2000). Synthesis and Spectroscopic Characterization of [5-13C]- and [6-13C]Ubiquinone-10. Leiden University Scholarly Publications.
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ChemicalRegister. (2024). Methyl 3-methyl-5-oxohexanoate Product Entry & CAS Data.[2][3]
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NP-MRD (Natural Products Magnetic Resonance Database). (2024). Spiroketal and Terpene Substructures.
